molecular formula C19H15ClN4O2S B2465954 1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 843668-90-6

1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2465954
CAS No.: 843668-90-6
M. Wt: 398.87
InChI Key: GCSUTNWOCBASMU-UHFFFAOYSA-N
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Description

1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a sophisticated synthetic quinoxaline derivative designed for advanced pharmacological research, particularly in the field of oncology. This compound belongs to a class of molecules known for their significant potential as kinase inhibitors . Its molecular architecture, featuring a pyrrolo[2,3-b]quinoxaline core, is structurally analogous to inhibitors that have been shown to bind the catalytic domain of tyrosine kinases such as EphA3, potentially stabilizing an inactive DFG-out conformation which is a characteristic mechanism for type II kinase inhibitors . The specific presence of the (4-chlorophenyl)sulfonyl moiety and the allyl substituent is critical for molecular recognition and binding affinity, influencing the compound's selectivity and potency across a panel of kinase targets . The primary research value of this compound lies in its application as a lead structure in the development of novel anti-cancer therapies. Quinoxaline-based inhibitors have demonstrated high efficacy in controlling tumor size in relevant in vivo models, especially in hematological malignancies . Furthermore, structurally related sulfonamide-quinoxaline derivatives have been investigated for their role as phosphatidylinositol 3-kinase (PI3K) inhibitors, a key signaling pathway implicated in cell growth, survival, and metabolism, and a prominent target in cancer drug discovery . Researchers can utilize this compound to explore critical biochemical pathways, study kinase inhibition mechanisms, and evaluate its anti-proliferative effects across various cancer cell lines. It is supplied as a high-purity material to ensure consistency and reliability in experimental outcomes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSUTNWOCBASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Position 1 Modifications

  • Its smaller size compared to substituents in analogs may reduce steric hindrance, enhancing target accessibility.
  • 4-Fluorophenyl Ethyl : The fluorophenyl group increases lipophilicity (logP) and metabolic stability due to fluorine’s resistance to oxidative metabolism. The ethyl spacer may improve conformational flexibility.
  • This could enhance pharmacokinetic properties compared to the target compound’s allyl group.

Position 3 Modifications

  • However, it may reduce solubility compared to methyl or unsubstituted sulfonyl groups.
  • Phenylsulfonyl : Lacking electron-withdrawing substituents, this group may exhibit weaker binding to charged or polar active sites but greater metabolic susceptibility.
  • 4-Methylphenylsulfonyl : The methyl group donates electrons, reducing the sulfonyl group’s electronegativity. This could diminish interactions with basic amino acids but improve solubility relative to chloro analogs.

Biological Activity

1-Allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives. Its unique structure, characterized by an allyl group and a chlorophenyl sulfonyl group, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-chlorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine. The presence of the chlorophenyl sulfonyl group is significant as it may influence the compound's reactivity and biological interactions.

PropertyDetails
Molecular FormulaC19H15ClN4O2S
Molecular Weight388.86 g/mol
CAS Number843668-90-6

The biological activity of 1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate key biological pathways, leading to effects such as:

  • Antimicrobial Activity : The compound may exhibit inhibitory effects against bacterial growth.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

The exact molecular targets and pathways are typically elucidated through biochemical studies and assays.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures often display antimicrobial properties. For instance, derivatives of sulfonamides have demonstrated moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that compounds in the pyrroloquinoxaline class can inhibit the growth of cancer cell lines. For example, derivatives have been tested against human non-small cell lung cancer A549 cells, revealing IC50 values that indicate effective cytotoxicity .

Case Study : A study evaluating similar compounds found that modifications in the pyrroloquinoxaline structure could enhance anticancer activity by affecting apoptosis-related pathways. The results indicated that certain derivatives increased pro-apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, it is useful to compare it with related compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
1-Allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amineModerateSignificant
1-Allyl-3-((4-methylphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amineWeakModerate
1-Allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amineModerateSignificant

Q & A

Q. What are the optimal synthetic routes for 1-allyl-3-((4-chlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolo[2,3-b]quinoxaline core followed by allylation. For example, details a Pd/C–Cu-mediated coupling-cyclization strategy for analogous pyrrolo[2,3-b]quinoxalines. Key steps include:
  • Reflux conditions : Use xylene as a solvent under prolonged reflux (25–30 hours) with chloranil as an oxidizing agent to stabilize intermediates .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95% by HPLC) .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in allylation steps .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., allyl and sulfonyl groups) .
  • FTIR : Peaks at 1150–1200 cm1^{-1} verify sulfonyl (S=O) stretching .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C20_{20}H16_{16}ClN4_4O2_2S: calculated 427.08) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally similar quinoxalines .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO or DMF are preferred for stock solutions due to the compound’s low solubility in water .
  • Aqueous compatibility : For biological assays, dilute stock solutions in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-withdrawing effects : The sulfonyl group deactivates the quinoxaline ring, requiring harsher conditions (e.g., Pd(OAc)2_2/XPhos catalyst at 110°C) for Suzuki-Miyaura couplings .
  • Steric hindrance : Ortho-substituents on the sulfonyl group may necessitate bulky ligands (e.g., SPhos) to prevent side reactions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Control variables such as cell line (e.g., HepG2 vs. HEK293), incubation time, and DMSO concentration .
  • Metabolite profiling : Use LC-MS to identify degradation products that may confound activity readings .
  • Dose-response curves : Validate IC50_{50} values across multiple replicates to distinguish artifacts from true activity .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4ZUD for kinase targets) to model binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted interactions .
  • QSAR models : Train models on pyrrolo[2,3-b]quinoxaline analogs to predict ADMET properties .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric allylation .
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with >99% ee .
  • Crystallization-induced dynamic resolution : Exploit differential solubility of diastereomeric salts .

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